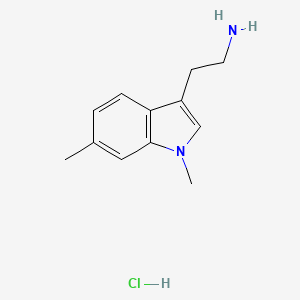

7-クロロ-3-メチル-2,3,4,5-テトラヒドロ-1,5-ベンゾチアゼピン-4-オン

概要

説明

This compound is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Molecular Structure Analysis

The molecular structure of “7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one” is complex. It belongs to the class of benzazepines, which are bicyclic compounds containing a benzene ring fused to an azepine ring (a seven-membered ring with one nitrogen atom) .科学的研究の応用

医薬品化学

この化合物は、医薬品化学の分野において重要な役割を果たす可能性があります . 多くの類似のヘテロ環は、さまざまな生物学的活性を示しています .

生物学的活性

この化合物は、抗増殖活性、抗菌活性、抗寄生虫活性、抗ウイルス活性、および抗炎症活性を有する可能性があります . これらの活性は、さまざまな病気の治療に役立つ可能性があります。

心臓血管系への応用

その潜在的な生物学的活性から、この化合物は心臓血管疾患の治療に用いられる可能性があります .

中枢神経系への応用

この化合物は、中枢神経系に関連する疾患の治療にも用いられる可能性があります .

ホルモン性疾患

この化合物は、ホルモン性疾患の治療に用いられる可能性があります .

合成戦略

この化合物は、1,5-ナフチリジンの合成に関連するさまざまな合成戦略で用いることができます . これには、求電子剤または求核剤との反応、酸化、還元、クロスカップリング反応、側鎖の修飾、または金属錯体の形成が含まれます .

作用機序

The mechanism of action of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is not fully understood. However, it is believed that 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one binds to the active site of the enzyme COX-2, which results in the inhibition of the enzyme's activity. This inhibition of COX-2 activity leads to reduced levels of the inflammatory mediators prostaglandins and thromboxanes, which in turn leads to a reduction in inflammation and pain.

Biochemical and Physiological Effects

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which results in a reduction in the levels of inflammatory mediators such as prostaglandins and thromboxanes. 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has also been shown to have an effect on gene expression, and has been shown to affect the expression of certain genes.

実験室実験の利点と制限

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is that it is relatively easy to synthesize in a laboratory setting. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been shown to be a potent inhibitor of the enzyme COX-2, which makes it an ideal compound for studying the regulation of inflammation and pain. However, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has a number of limitations as well. It is not a specific inhibitor of COX-2, and so it may have off-target effects on other enzymes and proteins. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is not stable in solution, and so it must be stored in a dry, dark environment.

将来の方向性

In the future, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used in a variety of applications, including drug design and development. Additionally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of gene expression, as its ability to affect the expression of certain genes has been explored in a number of studies. 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could also be used to study the regulation of inflammation and pain, as it is a potent inhibitor of the enzyme COX-2. Furthermore, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of metabolic processes, as it has been shown to affect the expression of certain genes involved in metabolism. Finally, 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could be used to study the regulation of signal transduction pathways, as it has been shown to affect the expression of certain genes involved in signal transduction.

Safety and Hazards

特性

IUPAC Name |

7-chloro-3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-6-5-14-9-3-2-7(11)4-8(9)12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFZBULBIHBDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)